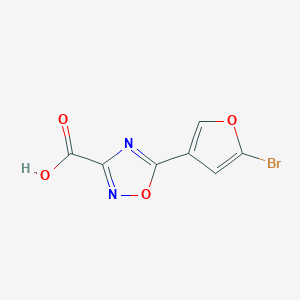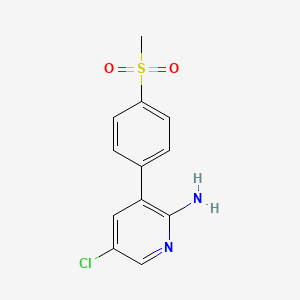
5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound features an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms, along with a propyl group and an aminophenyl group. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminophenylacetic acid with propyl isocyanate, followed by cyclization under acidic or basic conditions to form the oxazolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography would be employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazolidinone ring can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate
Major Products
Oxidation: Nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its potential use in developing new antibiotics.
Industry: Used in the synthesis of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinones, which bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This inhibition leads to the bacteriostatic effect, making it effective against a range of Gram-positive bacteria .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thione
- 5-(4-Aminophenyl)-2-(arylamino)-1,3,4-thiadiazole
- 5-(4-Aminophenyl)-1,3,4-oxadiazole
Uniqueness
5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one is unique due to its specific oxazolidinone ring structure, which imparts distinct chemical and biological properties. Unlike its analogs, which may have different heterocyclic rings, this compound’s oxazolidinone ring is crucial for its antimicrobial activity and its ability to inhibit protein synthesis in bacteria .
Propiedades
Fórmula molecular |
C12H16N2O2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
5-(4-aminophenyl)-3-propyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-2-7-14-8-11(16-12(14)15)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8,13H2,1H3 |
Clave InChI |
JRIUZKNEJPVVGV-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CC(OC1=O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


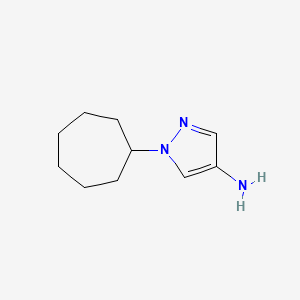
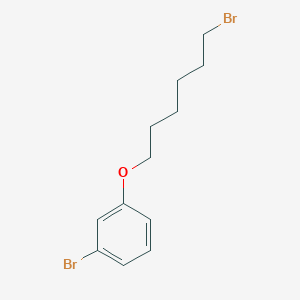

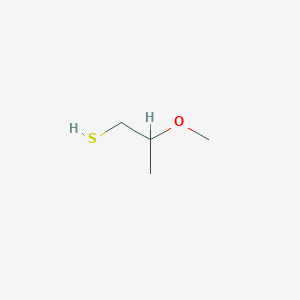

![4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol](/img/structure/B13065598.png)



![tert-Butyl 3-fluoro-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13065626.png)
![(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B13065627.png)
![7a-(4-Methylphenyl)-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B13065629.png)
